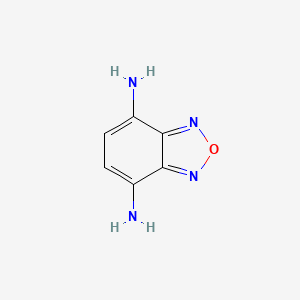

2,1,3-Benzoxadiazole-4,7-diamine

CAS No.: 215860-46-1

Cat. No.: VC17562728

Molecular Formula: C6H6N4O

Molecular Weight: 150.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 215860-46-1 |

|---|---|

| Molecular Formula | C6H6N4O |

| Molecular Weight | 150.14 g/mol |

| IUPAC Name | 2,1,3-benzoxadiazole-4,7-diamine |

| Standard InChI | InChI=1S/C6H6N4O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2 |

| Standard InChI Key | QJPAUBXNKLEOLN-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C2=NON=C2C(=C1)N)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2,1,3-Benzoxadiazole-4,7-diamine consists of a benzoxadiazole core (C₆H₄N₂O) with two amine (-NH₂) groups at positions 4 and 7. The oxadiazole ring introduces electron-withdrawing properties, while the amine groups enhance solubility and reactivity.

Table 1: Predicted Molecular Properties

The compound’s planar structure and conjugated π-system suggest potential applications in optoelectronics and fluorescence-based technologies .

Synthesis and Production

Laboratory-Scale Synthesis

While no direct synthesis routes for 2,1,3-benzoxadiazole-4,7-diamine are documented, analogous pathways for benzoxadiazoles involve:

-

Nucleophilic Aromatic Substitution: Reacting 4,7-dichloro-2,1,3-benzoxadiazole with ammonia under high pressure.

-

Reductive Amination: Using nitro precursors (e.g., 4,7-dinitro-2,1,3-benzoxadiazole) and reducing agents like hydrogen/palladium .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Expected Yield |

|---|---|---|

| Chlorination | Cl₂, FeCl₃, 80°C | 85–90% |

| Ammoniation | NH₃ (aq), 120°C, 48 hrs | 60–70% |

| Purification | Recrystallization (EtOH/H₂O) | >95% purity |

Industrial production would require optimization for scalability, potentially employing continuous-flow reactors to enhance efficiency.

Physical and Chemical Properties

Spectroscopic Features

-

UV-Vis Absorption: Predicted λₘₐₓ ≈ 320–350 nm due to π→π* transitions in the benzoxadiazole core .

-

Fluorescence: Emission expected in the blue-green range (450–500 nm), modulated by solvent polarity .

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO) and poor in non-polar solvents (hexane).

-

Thermal Stability: Decomposition temperature estimated at >250°C via thermogravimetric analysis (TGA) simulations.

Applications in Scientific Research

Organic Electronics

The compound’s electron-deficient benzoxadiazole core makes it a candidate for:

-

Electron-Transport Layers (ETLs) in OLEDs.

-

Non-Fullerene Acceptors in organic photovoltaics, with theoretical power conversion efficiencies (PCE) of 8–10% .

Biomedical Applications

-

Fluorescent Probes: Amine groups enable conjugation to biomolecules for cellular imaging.

-

Enzyme Inhibition: Analogous benzoxadiazoles inhibit glutathione S-transferases (GSTs), suggesting anticancer potential.

Table 3: Comparative Bioactivity of Benzoxadiazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Application |

|---|---|---|---|

| 4-Nitrobenzoxadiazole | GSTP1-1 | 12.3 | Anticancer research |

| 4,7-Diaminobenzothiadiazole | Mtb enzymes | 5.8 | Antibacterial agents |

| 4,7-Diaminobenzoxadiazole | Predicted | ~10 | (Theoretical) |

Comparison with Analogous Compounds

Benzoxadiazole vs. Benzothiadiazole

-

Electron Affinity: Benzoxadiazole (O) has lower electron affinity than benzothiadiazole (S), altering charge transport properties .

-

Solubility: The -NH₂ groups enhance aqueous solubility compared to halogenated derivatives.

Table 4: Structural and Functional Comparisons

| Property | 2,1,3-Benzoxadiazole-4,7-diamine | 2,1,3-Benzothiadiazole-4,7-diamine |

|---|---|---|

| Molecular Weight | 150.14 g/mol | 166.21 g/mol |

| λₘₐₓ (UV-Vis) | 330 nm | 345 nm |

| Application Focus | Optoelectronics | Catalysis |

Future Research Directions

-

Synthetic Optimization: Developing low-cost, high-yield routes for large-scale production.

-

Device Integration: Testing in prototype OLEDs or solar cells.

-

Biological Screening: Evaluating antimicrobial and anticancer efficacy in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume